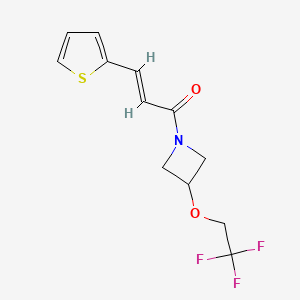

(E)-3-(thiophen-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of related azetidine-containing compounds involves complex organic reactions that may include catalytic asymmetric addition of organozinc reagents to aldehydes, showcasing the role of chiral azetidine derivatives in enantioselective synthesis with high enantioselectivities reported in several reactions (Wang et al., 2008). Another approach involves the use of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones as building blocks for synthesizing aminopropanes, oxazinan-2-ones, aziridines, and dioxan-2-ones, demonstrating the versatility of azetidine derivatives in organic synthesis (Hang Dao Thi et al., 2018).

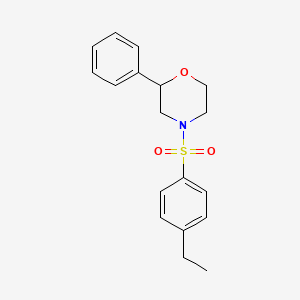

Molecular Structure Analysis

The molecular structure of compounds closely related to "(E)-3-(thiophen-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one" often involves intricate arrangements of atoms that contribute to their chemical reactivity and physical properties. For instance, structural elucidation of novel triazolopyrimidines and related derivatives has been achieved through spectroscopic methods and density functional calculations, which help in understanding the molecular framework and the influence of different substituents on the compound's properties (Gomha et al., 2018).

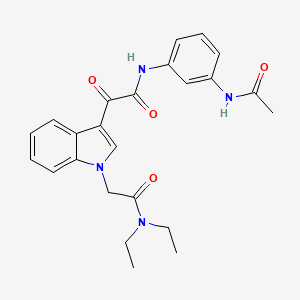

Chemical Reactions and Properties

Azetidine derivatives participate in various chemical reactions, underlining their significance in synthetic chemistry. For example, azetidinones have been utilized in the synthesis of novel antimicrobial agents through strategic functionalization and reaction with different reagents, highlighting their chemical versatility and potential for yielding compounds with biological activity (Patel & Patel, 2017).

Physical Properties Analysis

The physical properties of azetidine-containing compounds, such as thermal stability and solubility, are crucial for their potential applications. For instance, hyperbranched polyfluorenes containing triazine and thiophene units exhibit good thermal stability and tunable UV-vis absorption and emission spectra, which are important for applications in optoelectronics and photonics (Zou et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other molecules, are pivotal for understanding the utility of azetidine derivatives. The synthesis and evaluation of antibacterial and antifungal activities of azetidinone derivatives from chalcone underscore their potential antimicrobial properties, which could be harnessed for developing new therapeutic agents (Patel & Patel, 2017).

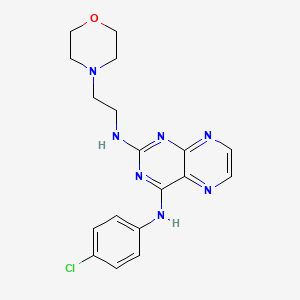

Scientific Research Applications

Antibacterial and Antifungal Activities

(E)-3-(thiophen-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one and its derivatives exhibit significant antibacterial and antifungal properties. For instance, Patel & Patel (2017) synthesized a series of analogues that demonstrated effective antimicrobial activity against various bacterial and fungal strains, suggesting their potential as novel antimicrobial agents (Patel & Patel, 2017). Similarly, Gomha et al. (2018) reported the synthesis of novel derivatives that showed mild antimicrobial activities, indicating the compound's versatility in developing new antimicrobial agents (Gomha et al., 2018).

Anti-inflammatory and Antioxidant Properties

The compound and its derivatives also exhibit anti-inflammatory and antioxidant activities. Shehab, Abdellattif, & Mouneir (2018) synthesized novel derivatives that demonstrated potent anti-inflammatory and antioxidant activities both in vitro and in vivo, highlighting its potential in therapeutic applications (Shehab et al., 2018).

Antimicrobial and Antioxidant Agents

In another study by Gopi, Sastry, & Dhanaraju (2016), derivatives of the compound were synthesized and found to exhibit excellent antimicrobial and antioxidant activities, suggesting their usefulness in pharmaceutical applications (Gopi et al., 2016).

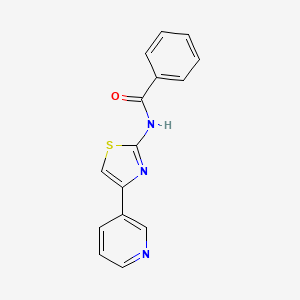

Material Science and Pharmaceuticals

The compound has been found to have diverse applications in material science and pharmaceuticals. Nagaraju et al. (2018) discussed the wide spectrum of biological activities of substituted thiophenes, including their use in thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells, demonstrating the compound's versatility in various fields (Nagaraju et al., 2018).

Antimicrobial, Analgesic, and Anti-inflammatory Activities

Bhat et al. (2014) synthesized derivatives of the compound and screened them for antimicrobial, analgesic, and anti-inflammatory activities, suggesting its potential in the development of new therapeutic agents (Bhat et al., 2014).

properties

IUPAC Name |

(E)-3-thiophen-2-yl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO2S/c13-12(14,15)8-18-9-6-16(7-9)11(17)4-3-10-2-1-5-19-10/h1-5,9H,6-8H2/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDCPMCINMFLAN-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C=CC2=CC=CS2)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1C(=O)/C=C/C2=CC=CS2)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(thiophen-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)sulfonyl]morpholine](/img/structure/B2493664.png)

![2,3-dichloro-3-[(2-chlorobenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2493666.png)

![4-Amino-3-[(1-methylimidazol-2-yl)methylamino]benzoic acid](/img/structure/B2493681.png)